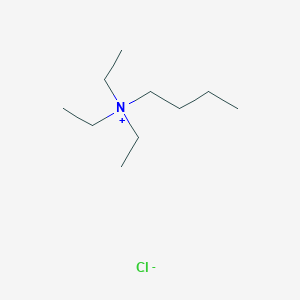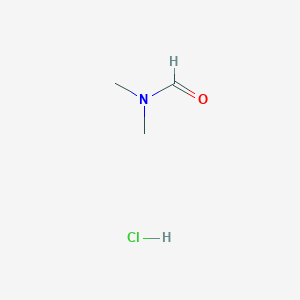
1-(4-aminophenyl)propan-2-one
Vue d'ensemble
Description
1-(4-aminophenyl)propan-2-one: is an organic compound with the molecular formula C9H11NO . It is a derivative of phenylacetone, where an amino group is substituted at the para position of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-aminophenyl)propan-2-one can be synthesized through several methods. One common route involves the reduction of 4-nitrophenylacetone. This process typically uses hydrogen gas in the presence of a palladium-carbon catalyst. The reaction is carried out in a solvent such as methanol or tetrahydrofuran under atmospheric pressure .
Industrial Production Methods: In an industrial setting, the preparation of 4-aminophenylacetone may involve the use of more scalable and cost-effective methods. For example, the reduction of 4-nitrophenylacetone can be performed in large reactors with optimized conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-aminophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium-carbon catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products:
Oxidation: 4-Nitrophenylacetone.
Reduction: 4-Aminophenylpropanol.
Substitution: 4-Halophenylacetone
Applications De Recherche Scientifique
Chemistry: 1-(4-aminophenyl)propan-2-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic chemistry .
Biology: In biological research, 4-aminophenylacetone is studied for its potential interactions with biological molecules and its role in biochemical pathways .
Medicine: This compound is investigated for its potential use in the development of pharmaceuticals. It may serve as a precursor for drugs that target specific biological pathways .
Industry: In the industrial sector, 4-aminophenylacetone is used in the production of dyes, polymers, and other chemical products .
Mécanisme D'action
The mechanism of action of 4-aminophenylacetone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carbonyl group can participate in nucleophilic addition reactions, altering the activity of enzymes and other proteins .
Comparaison Avec Des Composés Similaires
4-Aminophenylacetic acid: Similar structure but with a carboxyl group instead of a carbonyl group.
4-Aminophenylpropanol: Similar structure but with an alcohol group instead of a carbonyl group.
4-Aminobenzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carbonyl group
Uniqueness: 1-(4-aminophenyl)propan-2-one is unique due to its specific combination of an amino group and a carbonyl group on the phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
1-(4-aminophenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBCQECJIGMFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472610 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62044-15-9 | |
| Record name | 4-AMINOPHENYLACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)
![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)



![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-3-butenyl)oxy]-ethanesulfonyl fluoride](/img/structure/B1625243.png)
